3-Boc-7-oxo-3-azabicyclo[4.2.0]octane
Overview
Description
3-Boc-7-oxo-3-azabicyclo[420]octane is a bicyclic compound with the molecular formula C12H19NO3 It is a derivative of azabicyclo[420]octane, featuring a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane typically involves the following steps:
Starting Material: The synthesis begins with an appropriate azabicyclo[4.2.0]octane precursor.
Protection: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Oxidation: The 7-position is oxidized to introduce the ketone functional group.
The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate for Boc protection and oxidizing agents like pyridinium chlorochromate for the oxidation step.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The Boc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions to remove the Boc group, such as trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Products with additional ketone or carboxylic acid groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different protecting groups or functional groups replacing the Boc group.
Scientific Research Applications
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications at other positions on the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[4.2.0]octane: Lacks the Boc protecting group and ketone functional group.
7-Oxo-3-azabicyclo[4.2.0]octane: Lacks the Boc protecting group.
3-Boc-azabicyclo[4.2.0]octane: Lacks the ketone functional group.
Uniqueness
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane is unique due to the presence of both the Boc protecting group and the ketone functional group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
3-Boc-7-oxo-3-azabicyclo[4.2.0]octane is a bicyclic compound characterized by its unique structural configuration, which includes a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group at the 7-position. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.28 g/mol. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various synthetic applications.
Property | Value |
---|---|
Molecular Weight | 225.28 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The Boc group provides stability during chemical reactions, allowing for selective modifications at other positions on the molecule, which can be crucial for its biological efficacy.
Potential Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and pain responses.
- Receptor Modulation : It could interact with receptors that play roles in various physiological processes, influencing signaling pathways.
Biological Activities
Research indicates that compounds within the azabicyclo family, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives may interact with targets involved in microbial resistance mechanisms.
- Anti-inflammatory Effects : Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to compounds with similar structures, which could enhance anti-inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) .
Case Studies and Research Findings
Several studies have explored the biological activity of azabicyclic compounds similar to this compound:
-
Inhibition of NAAA : A study reported a novel class of NAAA inhibitors featuring azabicyclic structures that demonstrated low nanomolar IC50 values, indicating potent inhibition capabilities .
Compound ID IC50 (μM) Mechanism ARN19689 0.042 Non-covalent ARN16186 0.655 Competitive - Antiprotozoal Activity : Research on related compounds showed significant antiplasmodial and antitrypanosomal activities against Plasmodium falciparum and Trypanosoma brucei, highlighting their potential as therapeutic agents in treating protozoan infections.
Properties
IUPAC Name |
tert-butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWOQYGKPDJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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